molecular formula C24H18N6O B2677460 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891101-72-7

2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B2677460
CAS No.: 891101-72-7
M. Wt: 406.449
InChI Key: JWKDKXVMNPRJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is an organic compound featuring a triazolopyridazine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules that have demonstrated promising biological activities. Specifically, the triazolopyridazine core is a key pharmacophore in investigational agents being studied for the treatment of cryptosporidiosis, a life-threatening diarrheal disease . Furthermore, triazolopyridazine derivatives have been identified as modulators of tyrosine kinase activity, including inhibitors of c-Met, highlighting their broad relevance in oncology and cell proliferation research . The primary value of this compound for researchers lies in its use as a building block or reference standard in hit-to-lead optimization campaigns. The structure-activity relationships (SAR) of similar triazolopyridazine analogs indicate that modifications to the core heteroaryl system can profoundly influence both biological potency and physicochemical properties, such as reducing affinity for the hERG ion channel to mitigate cardiotoxicity risks . Researchers can utilize this chemical probe to investigate specific biochemical pathways, particularly those involving kinase signaling, or to develop novel therapeutic agents for infectious and proliferative disorders. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c1-16-6-2-3-7-19(16)24(31)26-18-11-9-17(10-12-18)20-13-14-22-27-28-23(30(22)29-20)21-8-4-5-15-25-21/h2-15H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKDKXVMNPRJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multiple steps. One common method includes the formation of the triazolopyridazine core followed by the introduction of the benzamide moiety. The key steps often involve:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole and pyridazine moieties exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The presence of the pyridine ring in the structure enhances interaction with biological targets, potentially leading to improved efficacy against tumors .

Antimicrobial Properties

Compounds similar to 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide have shown antimicrobial activity against a range of pathogens. The incorporation of specific functional groups can enhance the compound's ability to inhibit bacterial growth. For instance, studies have demonstrated that triazole derivatives possess significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease pathways. Research has explored its potential to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. Targeting these enzymes could provide therapeutic benefits in cancer treatment .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. The structural similarity to known neuroprotective agents indicates a potential mechanism for protecting neuronal cells from oxidative stress and apoptosis .

Synthesis of Functional Materials

The unique chemical structure of This compound allows for its use in synthesizing advanced materials. Its ability to form coordination complexes with metals can be exploited in developing catalysts or sensors for environmental monitoring .

Drug Delivery Systems

The compound's characteristics make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

Study Findings Application
Study on Triazole Derivatives Demonstrated significant anticancer activity against multiple cell linesPotential anticancer agent
Antimicrobial Evaluation Showed effectiveness against M. tuberculosisTreatment for tuberculosis
Neuroprotective Study Indicated protective effects on neuronal cellsPossible treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : The pyridin-2-yl group’s orientation is critical for target engagement, as seen in crystalline salt forms () .
  • Therapeutic Gaps : Unlike ’s acetamide derivative, the target compound’s benzamide moiety may reduce off-target effects in epigenetic regulation .
  • Future Directions: Comparative studies on kinase inhibition (e.g., EGFR, ALK) between the target compound and ’s chlorobenzylamino analog are warranted .

Biological Activity

The compound 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological profiles and biological activities associated with this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a benzamide moiety linked to a triazolo-pyridazine derivative.
  • Molecular Weight : Approximately 370.4 g/mol.
  • Hydrogen Bonding : It has one hydrogen bond donor and seven hydrogen bond acceptors, indicating potential for strong interactions with biological macromolecules .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. Below are key findings from various studies:

Anticancer Activity

  • Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:
    • IC50 Values :
      • A549: 0.83 ± 0.07 μM
      • MCF-7: 0.15 ± 0.08 μM
      • HeLa: 2.85 ± 0.74 μM
        These values indicate potent activity against these cell lines, suggesting that the compound could serve as a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of c-Met Kinase : The compound has been identified as a potential inhibitor of c-Met kinase, which is often overexpressed in various cancers and associated with tumor growth and metastasis. The IC50 for c-Met inhibition was found to be around 48 nM, highlighting the compound's potency in targeting this pathway .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the triazole core significantly influence the biological activity:

  • Pyridine Substitution : The presence of pyridine enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties.
  • Triazole Ring Modifications : Variations in substituents on the triazole ring have been shown to affect both potency and selectivity towards different cancer cell lines .

Case Study 1: In Vitro Efficacy

A study conducted on various derivatives of triazolo-pyridazine compounds demonstrated that those similar to this compound exhibited significant antiproliferative effects across multiple cancer types. This reinforces the potential for this class of compounds in anticancer drug development.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with c-Met kinase, further validating its role as an inhibitor and providing a basis for future structural optimization efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting with cyclization of pyridazine and triazole precursors. Key steps include:

  • Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine intermediates (e.g., using diethyl ethoxymalenate or phosphorus oxychloride as dehydrating agents) .
  • Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce the 4-phenylbenzamide moiety .
  • Optimization of yields (≈60–75%) via controlled temperatures (80–120°C), solvent selection (DMF, THF), and catalysts (Pd(PPh₃)₄) .
    • Critical Parameters : Monitor reaction progress via TLC/HPLC; purify intermediates via column chromatography .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ≈ 460–480) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What in vitro assays are recommended for initial biological screening?

  • Primary Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., BRD4, EGFR) using ADP-Glo™ or fluorescence polarization assays .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values typically <10 µM for active derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?

  • SAR Strategies :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyridazine ring to enhance kinase binding .
  • Substituent Effects :
PositionModificationEffect on IC₅₀ (BRD4)
Pyridin-2-yl (R₁)Methoxy → EthoxyIC₅₀ ↓ 30%
Benzamide (R₂)Methyl → CF₃Solubility ↓, potency ↑
  • Bivalent Binding : Linker length optimization (e.g., ethylene vs. propylene) to exploit dual kinase domains .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetic Profiling :

  • ADME : Oral bioavailability (~40–60% in rodents) and plasma half-life (t₁/₂ ≈ 3–5 hrs) via LC-MS/MS .
    • Efficacy Models :
  • Xenograft Studies : Tumor growth inhibition in BRD4-driven models (e.g., MV4-11 leukemia) with dosing at 50 mg/kg/day .
  • Biomarker Analysis : c-Myc downregulation in tumor tissue via qPCR/Western blot .

Q. How can contradictory data on off-target effects be resolved?

  • Approaches :

  • Selectivity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Crystallography : Resolve binding modes (e.g., PDB deposition) to clarify interactions with non-target kinases .
  • Dose-Response Analysis : Compare IC₅₀ ratios (target vs. off-target) to assess therapeutic windows .

Methodological Challenges and Solutions

Q. What strategies mitigate poor aqueous solubility during formulation?

  • Techniques :

  • Salt Formation : Use hydrochloride or mesylate salts to improve solubility (>5 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size ≈ 100 nm) for enhanced bioavailability .

Q. How are metabolic stability issues addressed in lead optimization?

  • Solutions :

  • Cytochrome P450 Screening : Identify metabolic hotspots (e.g., N-demethylation) via liver microsome assays .
  • Deuterium Incorporation : Replace labile hydrogens with deuterium at vulnerable positions (e.g., benzamide methyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.